molecular formula C7H15NO B049510 1-(4-Piperidyl)ethanol CAS No. 6457-48-3

1-(4-Piperidyl)ethanol

Cat. No.: B049510
CAS No.: 6457-48-3
M. Wt: 129.2 g/mol
InChI Key: NDJKRLGXVKYIGQ-UHFFFAOYSA-N
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Description

1-(4-Piperidyl)ethanol is an organic compound that features a piperidine ring substituted with an ethanol group at the 1-position. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both a piperidine ring and an ethanol group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Piperidyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-piperidone over a suitable catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under mild conditions, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 1-(4-Piperidyl)methanol using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(4-Piperidyl)ethanone.

    Reduction: 1-(4-Piperidyl)methanol.

    Substitution: 1-(4-Piperidyl)ethyl chloride.

Scientific Research Applications

1-(4-Piperidyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of drugs that target the central nervous system, including analgesics and antipsychotics.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-(4-Piperidyl)ethanol can be compared with other piperidine derivatives such as:

    Piperidine: A simple six-membered ring with one nitrogen atom, used as a building block in organic synthesis.

    4-Piperidone: A ketone derivative of piperidine, used as an intermediate in the synthesis of various pharmaceuticals.

    1-(4-Piperidyl)methanol: A reduced form of this compound, with a methanol group instead of an ethanol group.

Uniqueness: this compound is unique due to the presence of both a piperidine ring and an ethanol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKRLGXVKYIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320478
Record name 1-piperidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-48-3
Record name 6457-48-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-piperidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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